Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. An improved synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation with the best conditions using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are synthesized through various methods, including oxidative aromatization, offering potential for drug development (Ma, Gao, & Sun, 2021).
- A straightforward synthesis method of these derivatives has been developed, showcasing significant variations in biopharmaceutical properties, indicating their versatile potential in scientific research (Jatczak et al., 2014).
Structural and Spectroscopic Analysis
- The mass spectra and fragmentation pathways of pyrido[4,3-d]pyrimidin-4(3H)-ones and the corresponding diones have been studied, providing insights into their chemical behavior under electron impact (Gelling, Irwin, & Wibberley, 1969).
- New 3-Substituted-2,3-dihydropyrido[3,2-d]pyrimidine-2,4-diones have been synthesized, expanding the chemical diversity of these compounds (Mamouni et al., 2003).
Potential Biological Applications
- Certain pyrido[4,3-d]pyrimidine-2,4-diones exhibit antithrombotic properties with favorable cerebral and peripheral effects, highlighting their potential in medical applications (Furrer, Wágner, & Fehlhaber, 1994).
- Some derivatives have shown urease inhibition, indicating potential uses in biochemical research and possibly in therapeutic applications (Rauf et al., 2010).
Advanced Analytical Techniques
- Studies involving spectral techniques, crystallography, and computational methods have been conducted to ascertain the chemical structures and explore the electronic structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing a deeper understanding of their molecular properties (Ashraf et al., 2019).
Novel Synthesis Routes
- Innovative routes for synthesizing pyrido[2,3-d]pyrimidine ring systems have been developed, highlighting their importance in the field of synthetic chemistry and drug design (Garcia, 1973).
properties
IUPAC Name |
1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBAIDZJRMVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342012 | |
Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
16952-65-1 | |
Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.